N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
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Overview
Description
N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzimidazole core fused with a pyrimidine ring, which is further substituted with ethylphenyl and fluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Pyrimidine Ring Formation: The benzimidazole intermediate is then reacted with a suitable pyrimidine precursor, such as a diaminopyrimidine, under cyclization conditions.
Substitution Reactions: The resulting compound is further functionalized by introducing the ethylphenyl and fluorophenyl groups through nucleophilic substitution reactions.
Acetylation: Finally, the compound is acetylated to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole derivatives in various chemical reactions.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore these activities in the context of this specific compound.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
- N-(3-ethylphenyl)-2-[2-(4-bromophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
- N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
Uniqueness
What sets N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide apart from similar compounds is the presence of the fluorophenyl group. Fluorine atoms can significantly alter the biological activity and pharmacokinetic properties of a compound, often enhancing its potency and metabolic stability. This makes the compound particularly interesting for drug development and other scientific research applications.
Properties
Molecular Formula |
C26H21FN4O2 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide |
InChI |
InChI=1S/C26H21FN4O2/c1-2-17-6-5-7-20(14-17)28-24(32)16-30-22-8-3-4-9-23(22)31-25(33)15-21(29-26(30)31)18-10-12-19(27)13-11-18/h3-15H,2,16H2,1H3,(H,28,32) |
InChI Key |
KICCNKALTBISTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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